Hedycoronen A

Descripción general

Descripción

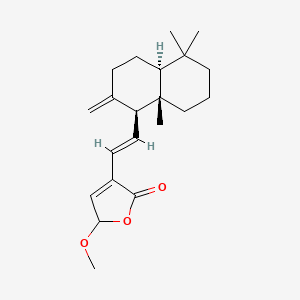

Hedycoronen A is a useful research compound. Its molecular formula is C21H30O3 and its molecular weight is 330.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Antiinflamatorias

Se ha encontrado que Hedycoronen A tiene posibles beneficios antiinflamatorios {svg_1}. Es un potente inhibidor de la interleucina-6 (IL-6) y IL-12 p40 estimuladas por LPS, con una IC(50) que varía de 4.1±0.2 a 9.1±0.3 uM {svg_2}. Esto sugiere que this compound podría usarse en el tratamiento de afecciones caracterizadas por la inflamación.

Efectos Analgésicos

Se ha informado que los fitoconstituyentes presentes en las especies de Hedychium, que incluyen this compound, tienen efectos analgésicos {svg_3}. Esto sugiere que this compound podría usarse potencialmente en el manejo del dolor.

Actividad Antidiabética

This compound, junto con otros fitoconstituyentes de las especies de Hedychium, se ha asociado con la actividad antidiabética {svg_4}. Esto sugiere un posible papel para this compound en el manejo de la diabetes.

Potencial Antiasmático

La investigación ha indicado que this compound puede tener propiedades antiasmáticas potenciales {svg_5}. Esto sugiere que podría usarse en el tratamiento del asma.

Actividad Citotóxica

This compound se ha asociado con actividad citotóxica {svg_6}. Esto sugiere que podría usarse potencialmente en el tratamiento del cáncer.

Usos Medicinales Tradicionales

Las especies de Hedychium, que incluyen this compound, se han utilizado en la medicina tradicional y herbal en todo el mundo para diversos fines, que incluyen usos antiinflamatorios, para el cuidado de la piel, analgésicos, antiasmáticos, antidiabéticos, antídotos, entre otros {svg_7}.

Mecanismo De Acción

Target of Action

Hedycoronen A, a labdane-type diterpenoid, primarily targets the production of interleukin-6 (IL-6), interleukin-12 p40 (IL-12 p40), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs) . These cytokines play crucial roles in the immune response, particularly in inflammation .

Mode of Action

This compound interacts with its targets by inhibiting their production. Specifically, it has been found to inhibit the production of IL-6, IL-12 p40, and TNF-α in LPS-stimulated BMDCs . The IC50 values, which represent the concentration of this compound required to inhibit the production of these cytokines by 50%, are 9.1 μM for IL-6, 5.6 μM for IL-12 p40, and 46.0 μM for TNF-α .

Biochemical Pathways

These cytokines are key players in the immune response and inflammation, suggesting that this compound may exert its effects through modulating these processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound and its ultimate effectiveness as a drug

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cytokine production in LPS-stimulated BMDCs . By inhibiting the production of IL-6, IL-12 p40, and TNF-α, this compound may help modulate the immune response and reduce inflammation .

Análisis Bioquímico

Biochemical Properties

Hedycoronen A plays a crucial role in biochemical reactions, particularly in the inhibition of pro-inflammatory cytokines. It interacts with several key biomolecules, including enzymes and proteins. Notably, this compound inhibits the production of interleukin-6 (IL-6), interleukin-12 p40 (IL-12 p40), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs) . The inhibitory concentrations (IC50) for IL-6, IL-12 p40, and TNF-α are 9.1 μM, 5.6 μM, and 46.0 μM, respectively . These interactions highlight the compound’s potential as an anti-inflammatory agent.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In LPS-stimulated BMDCs, this compound inhibits the production of pro-inflammatory cytokines, thereby modulating the immune response . This compound influences cell signaling pathways by reducing the levels of IL-6, IL-12 p40, and TNF-α, which are critical mediators of inflammation . Additionally, this compound may impact gene expression and cellular metabolism by altering the production of these cytokines, thereby affecting the overall inflammatory response.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules to exert its anti-inflammatory effects. This compound binds to and inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines . By inhibiting these enzymes, this compound reduces the levels of IL-6, IL-12 p40, and TNF-α, thereby modulating the inflammatory response . This inhibition likely occurs through direct binding interactions with the active sites of these enzymes, preventing their normal function and subsequent cytokine production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity on pro-inflammatory cytokine production over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the production of pro-inflammatory cytokines without causing significant adverse effects . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships need to be thoroughly investigated to ensure the safe and effective use of this compound in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation and immune response. The compound interacts with enzymes and cofactors involved in the production of pro-inflammatory cytokines . By inhibiting these enzymes, this compound modulates the metabolic flux and reduces the levels of inflammatory mediators

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is likely transported through specific transporters or binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells may influence its activity and effectiveness as an anti-inflammatory agent . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall efficacy as an anti-inflammatory agent

Propiedades

IUPAC Name |

4-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-methoxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-14-7-10-17-20(2,3)11-6-12-21(17,4)16(14)9-8-15-13-18(23-5)24-19(15)22/h8-9,13,16-18H,1,6-7,10-12H2,2-5H3/b9-8+/t16-,17-,18?,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAWJLFWEBGZIH-MZBNRDNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(OC3=O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(OC3=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Hedycoronen A?

A1: this compound is characterized as a new labdane-type diterpenoid. While its exact molecular formula and weight are not provided in the abstracts, its structure is described as 15-methoxylabda-8(17),11E,13-trien-16,15-olide []. This information, along with the elucidation through mass spectrometry, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy [], provides valuable insights into its structural properties. Further details regarding spectral data would be necessary for a complete characterization.

Q2: How does the structure of this compound relate to its anti-inflammatory activity?

A2: The research highlights the significance of the labdane-type diterpenoid structure for the observed anti-inflammatory effects []. Notably, the presence of a methoxy group at the 15 position in this compound appears to be crucial for its potent inhibition of IL-6 and IL-12 p40 production []. Further structure-activity relationship (SAR) studies involving modifications to the this compound structure would be valuable to determine the impact on potency, selectivity, and identify other structural features essential for its biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;(3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate](/img/structure/B1150800.png)